2-((3-chloro-2-methylphenyl)amino)-6-phenylpyrimidin-4(3H)-one
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Overview
Description
2-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-3,4-dihydropyrimidin-4-one is a chemical compound with a complex structure that includes a chlorinated aromatic ring, a methyl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-2-methylphenyl)amino]-6-phenyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 3-chloro-2-methylaniline with appropriate reagents to form the desired product. One common method involves the use of a cyclization reaction where the starting materials are subjected to specific conditions to form the dihydropyrimidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated analogs .
Scientific Research Applications
2-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-2-methylphenyl)amino]-6-phenyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it can interfere with the synthesis of prostaglandins by inhibiting cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: Similar in structure and known for its anti-inflammatory properties.
Mefenamic Acid: Another fenamate with similar therapeutic applications.
Flufenamic Acid: Known for its use in treating pain and inflammation.
Uniqueness
2-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-3,4-dihydropyrimidin-4-one is unique due to its specific structural features, such as the chlorinated aromatic ring and the dihydropyrimidinone core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H14ClN3O |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-(3-chloro-2-methylanilino)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H14ClN3O/c1-11-13(18)8-5-9-14(11)19-17-20-15(10-16(22)21-17)12-6-3-2-4-7-12/h2-10H,1H3,(H2,19,20,21,22) |
InChI Key |
PFOCDZPWGHKZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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